N-benzyl-4-ethylbenzenesulfonamide
Description
N-Benzyl-4-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the nitrogen atom of the sulfonamide moiety and an ethyl substituent at the para position of the benzene ring. Sulfonamides are renowned for their bioactivity, driven by their ability to mimic para-aminobenzoic acid (PABA) and inhibit bacterial folate synthesis .
Properties
CAS No. |
321704-19-2 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4g/mol |
IUPAC Name |
N-benzyl-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-2-13-8-10-15(11-9-13)19(17,18)16-12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 |
InChI Key |
LFKLLWIJUSDKEF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Compounds
Key Observations:
- Bond Lengths and Angles : The S–O and C–S–N parameters remain consistent across sulfonamides, suggesting structural stability .
- Hydrogen Bonding : The target compound’s hypothetical 4-ethyl group may reduce intermolecular hydrogen bonding compared to hydroxyl or acetyl substituents, affecting solubility .
Pharmacological and Functional Comparisons
Table 3: Pharmacological Activities of Sulfonamides
Key Observations:
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